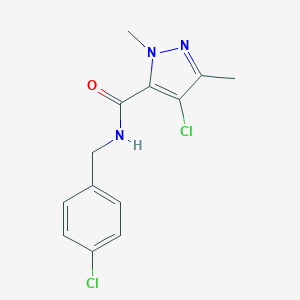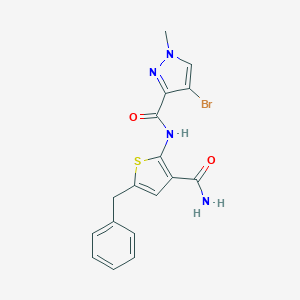
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a drug for the treatment of various diseases. BCTC belongs to the class of pyrazole carboxamides and has been found to have a wide range of pharmacological activities.
Mécanisme D'action
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain. By blocking the activity of TRPV1, this compound can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of TRPV1, which can reduce the sensation of pain and inflammation. This compound has also been found to have anti-tumor effects, as it can induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it is a selective antagonist of TRPV1, which allows for more specific targeting of this channel. However, one limitation of using this compound is that it can have off-target effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the development of more selective TRPV1 antagonists that can target this channel with greater specificity. Another potential direction is the study of the effects of this compound on other channels and receptors in the body, as it may have additional pharmacological activities that have not yet been discovered. Finally, the use of this compound in combination with other drugs or therapies may also be explored, as it may have synergistic effects that can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide with benzyl bromide and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain.
Propriétés
Formule moléculaire |
C17H15BrN4O2S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24) |
Clé InChI |
FNLQIMGNMDKRGU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


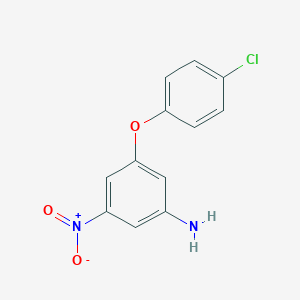
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
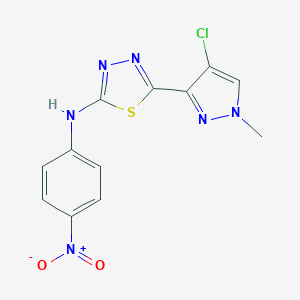
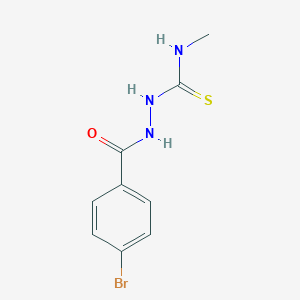
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
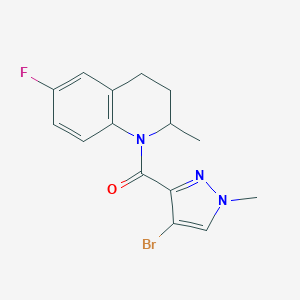

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

